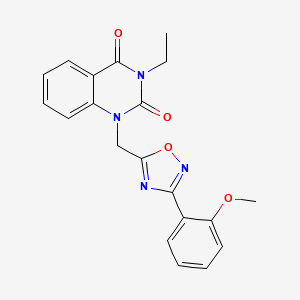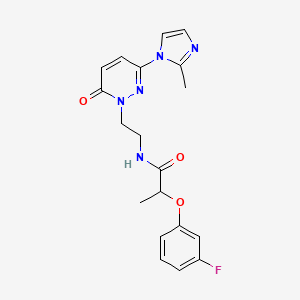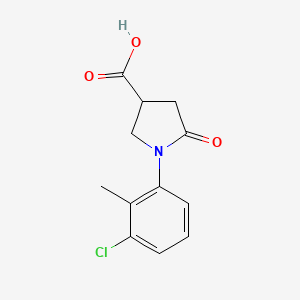![molecular formula C8H7LiN2O3 B2716357 Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate CAS No. 2031268-77-4](/img/structure/B2716357.png)
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate is a chemical compound with the molecular formula C₈H₇LiN₂O₃ and a molecular weight of 186.1 g/mol . This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing . It is known for its unique structure, which includes a lithium ion and a pyrimidinone moiety, making it a subject of interest in various scientific studies.
Méthodes De Préparation
The synthesis of Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate involves several steps. One common method includes the reaction of 6-oxopyrimidine with an appropriate alkylating agent to introduce the methyl group at the 1-position of the pyrimidine ring. This intermediate is then reacted with a lithium salt of prop-2-enoic acid under controlled conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrimidinone ring.
Substitution: The compound can participate in substitution reactions, particularly at the methyl group attached to the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, while the pyrimidinone moiety can interact with nucleic acids and proteins. These interactions can lead to changes in cellular processes, including gene expression and enzyme activity .
Comparaison Avec Des Composés Similaires
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate can be compared with other similar compounds, such as:
Lithium;2-[(6-oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoate: This compound has a similar structure but differs in the oxidation state of the pyrimidine ring.
This compound derivatives: Various derivatives with different substituents on the pyrimidine ring have been synthesized and studied for their unique properties. The uniqueness of this compound lies in its specific combination of lithium and pyrimidinone, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.Li/c1-6(8(12)13)4-10-5-9-3-2-7(10)11;/h2-3,5H,1,4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMOOLOMLEWBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=C(CN1C=NC=CC1=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
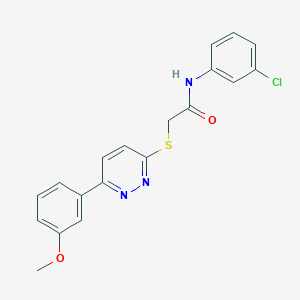
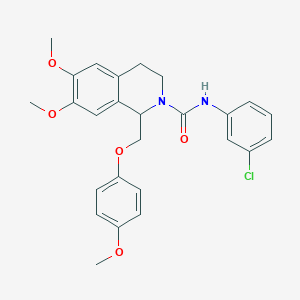
![4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2716280.png)
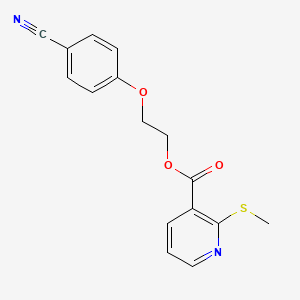
![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)
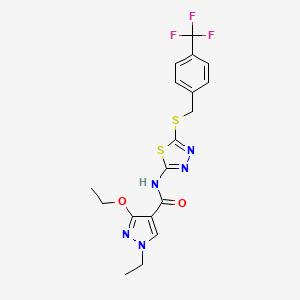
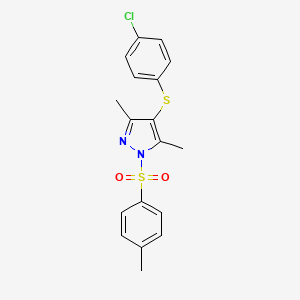
acetic acid](/img/structure/B2716291.png)
![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2716293.png)
![6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2716294.png)
